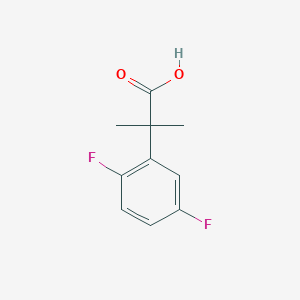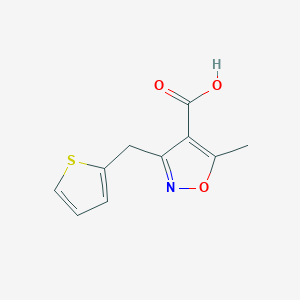![molecular formula C11H19Cl B15254080 3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane](/img/structure/B15254080.png)
3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane is a bicyclic organic compound. Bicyclic compounds are characterized by having two fused rings, which can impart unique chemical properties and reactivity. This particular compound features a chloromethyl group and a 2-methylpropyl group attached to the bicyclo[3.1.0]hexane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic precursor.
Alkylation: The 2-methylpropyl group can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the bicyclic framework or the attached functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine derivative of the original compound.
Scientific Research Applications
3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of bicyclic compounds on biological systems.
Medicine: Investigation into its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)bicyclo[3.1.0]hexane: Lacks the 2-methylpropyl group.
3-(2-methylpropyl)bicyclo[3.1.0]hexane: Lacks the chloromethyl group.
Bicyclo[3.1.0]hexane: The parent bicyclic structure without any substituents.
Uniqueness
3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[31
Properties
Molecular Formula |
C11H19Cl |
|---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
3-(chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H19Cl/c1-8(2)4-11(7-12)5-9-3-10(9)6-11/h8-10H,3-7H2,1-2H3 |
InChI Key |
XNAKXJWZDPALAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CC2CC2C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


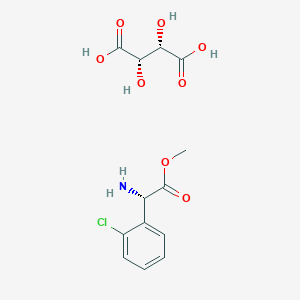
![5-Oxaspiro[3.5]nonane-8-thiol](/img/structure/B15254001.png)
![4-[(2-Chloro-4-fluorobenzyl)amino]butanoic acid](/img/structure/B15254007.png)

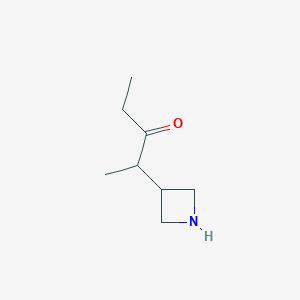
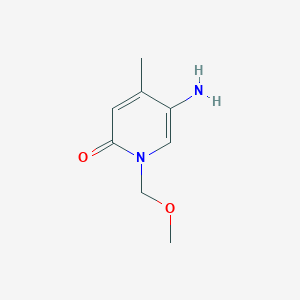
![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-YL]-2-hydroxyacetaldehyde](/img/structure/B15254031.png)

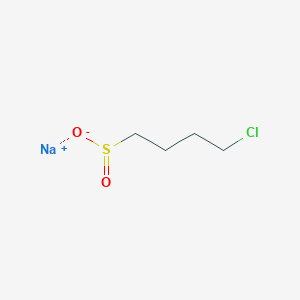
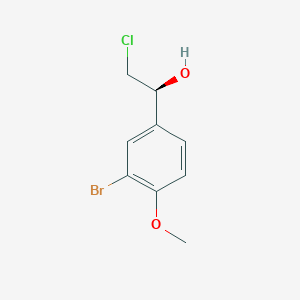
![Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15254052.png)

